molecular formula C12H12O4 B1618995 2,4-dioxopentan-3-yl benzoate CAS No. 4620-47-7

2,4-dioxopentan-3-yl benzoate

Cat. No.: B1618995
CAS No.: 4620-47-7
M. Wt: 220.22 g/mol
InChI Key: VWWVUXIKLRIRAZ-UHFFFAOYSA-N
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Description

2,4-dioxopentan-3-yl benzoate: is an organic compound that belongs to the class of acyloxy ketones It is characterized by the presence of a benzoyloxy group attached to a pentanedione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,4-dioxopentan-3-yl benzoate can be achieved through several synthetic routes. One common method involves the oxidative coupling of ketones with toluene derivatives using tert-butyl hydroperoxide (TBHP) as the oxidant . This method provides a facile approach to obtain α-benzoyloxy ketones in good to excellent yields.

Industrial Production Methods: In an industrial setting, the preparation of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the use of hydrochloric acid for refluxing, followed by extraction with diethyl ether and recrystallization with methanol .

Chemical Reactions Analysis

Types of Reactions: 2,4-dioxopentan-3-yl benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the benzoyloxy group to other functional groups.

    Substitution: The benzoyloxy group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include tert-butyl hydroperoxide (TBHP) and other peroxides.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or other reduced forms of the compound .

Scientific Research Applications

Chemistry: In chemistry, 2,4-dioxopentan-3-yl benzoate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various organic compounds.

Biology and Medicine: It can be used in the development of fluorescent probes and functional materials for biomedical applications .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other fine chemicals. Its unique structural properties make it valuable for various synthetic processes.

Mechanism of Action

The mechanism of action of 2,4-dioxopentan-3-yl benzoate involves its interaction with specific molecular targets and pathways. The benzoyloxy group can undergo hydrolysis to release benzoic acid and other reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2,4-dioxopentan-3-yl benzoate is unique due to its specific structural arrangement and the presence of both benzoyloxy and pentanedione groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

4620-47-7

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

2,4-dioxopentan-3-yl benzoate

InChI

InChI=1S/C12H12O4/c1-8(13)11(9(2)14)16-12(15)10-6-4-3-5-7-10/h3-7,11H,1-2H3

InChI Key

VWWVUXIKLRIRAZ-UHFFFAOYSA-N

SMILES

CC(=O)C(C(=O)C)OC(=O)C1=CC=CC=C1

Canonical SMILES

CC(=O)C(C(=O)C)OC(=O)C1=CC=CC=C1

Key on ui other cas no.

4620-47-7

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A flask was charged with powdered potassium hydroxide (21.89 g, 390.2 mmol), benzoic acid (47.65 g, 390.2 mmol), and DMF (500 mL). The mixture was heated at 50° C. for 1 hour. 3-Chloropentane-2,4-dione (52.5 g, 390.2 mmol) was added and the reaction was stirred 50° C. overnight. The reaction was cooled to ambient temperature, diluted in water (1.5 L) and extracted with ether (3×500 mL). The combined organic layers were washed with water, saturated NH4Cl and brine. The organic layer was dried over sodium sulfate and concentrated in vacuo to afford 2,4-dioxopentan-3-yl benzoate (82.59 g, 96.12% yield) as yellow oil.
Quantity
21.89 g
Type
reactant
Reaction Step One
Quantity
47.65 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
52.5 g
Type
reactant
Reaction Step Two
Name
Quantity
1.5 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Sodium benzoate (106.5 g, 0.74 mol) is suspended in 500 ml of dry DMSO in a three necked flask equipped with a mechanical stirrer and under a gentle stream of argon. Chloroacetylacetone (50 g, 0.37 mol) is then added and the resulting orange mixture is stirred vigorously. After 3 hours the reaction is complete (TLC hexane/ethyl acetate 8/2); the melange is cooled by means of iced water and diluted with 500 ml of water. The solution is then extracted into ether (3×400 ml), washed with water (2×1 L), dried over Na2SO4 and concentrated to dryness in vacuo. The resulting viscous orange oil is pure enough for the next step. The yield is 81.4 g (100%).
Name
Sodium benzoate
Quantity
106.5 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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